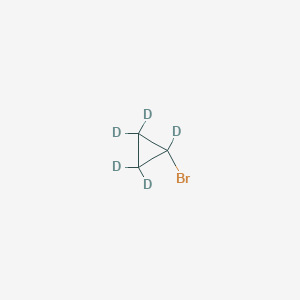
Bromocyclopropane-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromocyclopropane-d5: is a deuterated derivative of bromocyclopropane, where the hydrogen atoms are replaced with deuterium. This compound has the molecular formula C3D5Br and a molecular weight of 126.01 g/mol . It is a stable isotope-labeled compound used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromocyclopropane-d5 can be synthesized through the bromination of cyclopropane-d5. One common method involves treating silver cyclopropanecarboxylate with bromine in a suitable solvent such as dichlorodifluoromethane or tetrachloroethane . The reaction is typically carried out at low temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Bromocyclopropane-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted cyclopropane derivatives.
Reduction Reactions: It can be reduced to cyclopropane-d5 using reducing agents like lithium aluminum hydride.
Isomerization: On heating, this compound can isomerize to form 1-bromopropene and 3-bromopropene.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Isomerization: Heating in the presence of a catalyst.
Major Products:
Substitution: Substituted cyclopropane derivatives.
Reduction: Cyclopropane-d5.
Isomerization: 1-bromopropene and 3-bromopropene.
Scientific Research Applications
Bromocyclopropane-d5 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and reaction kinetics.
Biology: It is used in metabolic studies to trace the incorporation and transformation of cyclopropane derivatives.
Medicine: It serves as a reference standard in mass spectrometry for the quantification of bromocyclopropane in biological samples.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of bromocyclopropane-d5 involves its interaction with molecular targets through substitution or reduction reactions. The deuterium atoms in the compound provide unique insights into reaction pathways and mechanisms, as they can alter reaction rates and product distributions compared to non-deuterated analogs .
Comparison with Similar Compounds
- Chlorocyclopropane
- Fluorocyclopropane
- Iodocyclopropane
Comparison: Bromocyclopropane-d5 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated analogs, it provides more detailed information on reaction mechanisms and kinetics. Additionally, the presence of bromine allows for specific reactivity patterns that differ from those of chlorocyclopropane, fluorocyclopropane, and iodocyclopropane .
Properties
Molecular Formula |
C3H5Br |
|---|---|
Molecular Weight |
126.01 g/mol |
IUPAC Name |
1-bromo-1,2,2,3,3-pentadeuteriocyclopropane |
InChI |
InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2,3D |
InChI Key |
LKXYJYDRLBPHRS-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])Br)([2H])[2H])[2H] |
Canonical SMILES |
C1CC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


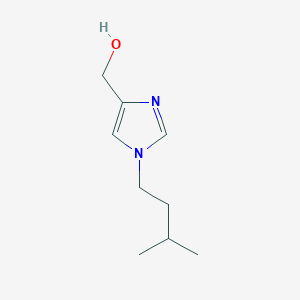
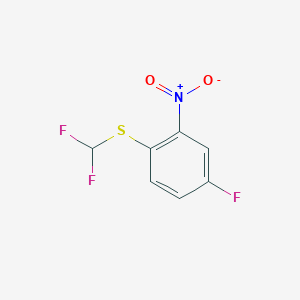
![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
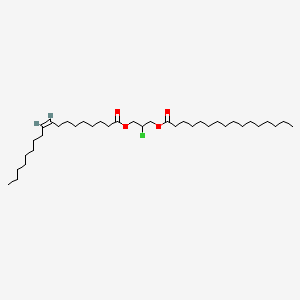
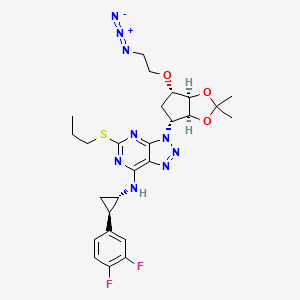
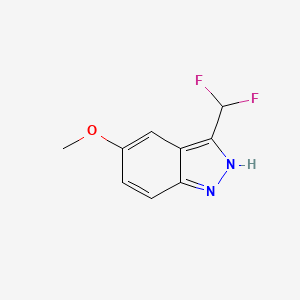
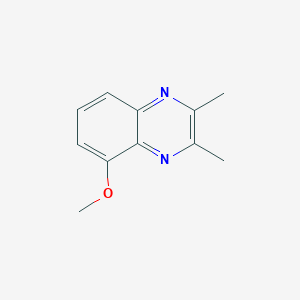
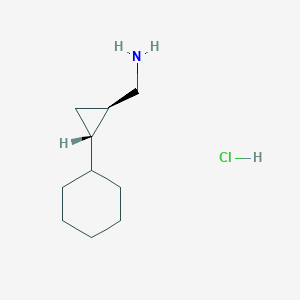
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
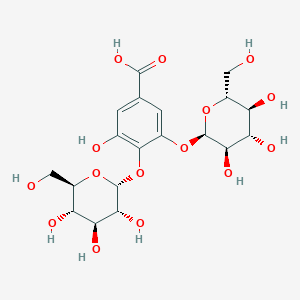

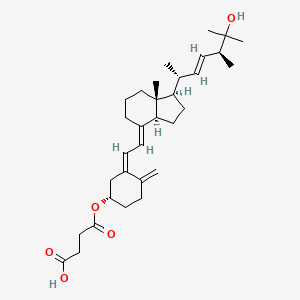
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
